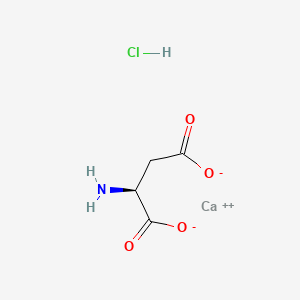

L-天冬氨酸钙盐酸盐

描述

L-Aspartic Acid Calcium Salt Hydrochloride is a chemical compound that combines calcium ions with (2S)-2-aminobutanedioate and hydrochloride

科学研究应用

L-Aspartic Acid Calcium Salt Hydrochloride has several scientific research applications:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: The compound is studied for its role in biological systems, particularly in calcium signaling and metabolism.

Industry: The compound is used in the production of various industrial products, including food additives and supplements.

作用机制

Target of Action

Calcium L-Aspartate Hydrochloride, also known as Calcium;(2S)-2-aminobutanedioate;hydrochloride or L-Aspartic Acid Calcium Salt Hydrochloride, primarily targets calcium channels and aspartate receptors in the body . Calcium is a vital mineral that plays a crucial role in various physiological processes, including signal transduction pathways, muscular contractions, and bone health . Aspartate, on the other hand, is an amino acid that is involved in protein synthesis and serves as a precursor for several essential amino acids .

Mode of Action

The compound interacts with its targets by supplying calcium ions and aspartate to the body. Calcium ions are released into the bloodstream under controlled conditions, where they can either be in the free, ionized form or bound to blood proteins such as serum albumin . Aspartate, on the other hand, is involved in various metabolic processes, including the urea cycle and the synthesis of proteins, oligopeptides, purines, pyrimidines, nucleic acids, and L-arginine .

Biochemical Pathways

Calcium L-Aspartate Hydrochloride affects several biochemical pathways. The calcium component is involved in signal transduction pathways and is vital for cell signaling, muscular contractions, and bone health . Aspartate is a common precursor of the essential amino acids lysine, threonine, methionine, and isoleucine in higher plants . It also plays a role in the metabolism of toxic ammonia in the body through the action of asparagine synthase .

Pharmacokinetics

It is known that the compound is ingested as a crystalline salt, with the l-ornithine and l-aspartate hydrogen bond separating on dissolution or exposure to gastric acidity

Result of Action

The molecular and cellular effects of Calcium L-Aspartate Hydrochloride’s action are multifaceted. The calcium component contributes to the maintenance of normal cell function, while the aspartate component is involved in various metabolic processes . The compound’s action results in improved cell signaling, muscular contractions, bone health, and protein synthesis .

Action Environment

The action, efficacy, and stability of Calcium L-Aspartate Hydrochloride can be influenced by various environmental factors. For instance, in agricultural applications, calcium L-aspartate nanoparticles have been shown to benefit plant root improvement and stress tolerance . High concentrations of the compound can have toxic impacts and hinder plant growth . Therefore, the concentration of the compound and the specific environment in which it is used can significantly impact its action and efficacy .

生化分析

Biochemical Properties

Calcium L-Aspartate Hydrochloride plays a role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to be involved in the formation of well-organized intracellular cortical thin-walled cells in the root cross-section structure of certain plants . The nature of these interactions is complex and multifaceted, often involving the modulation of enzymatic activity or the alteration of protein structure .

Cellular Effects

The effects of Calcium L-Aspartate Hydrochloride on various types of cells and cellular processes are diverse. It has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been observed to improve plant root improvement and stress tolerance .

Molecular Mechanism

The molecular mechanism of action of Calcium L-Aspartate Hydrochloride involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been found to stimulate root growth in certain hydroponic experiments .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Calcium L-Aspartate Hydrochloride can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Calcium L-Aspartate Hydrochloride is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and can have effects on metabolic flux or metabolite levels . For example, it has been found to be involved in the formation of highly methoxylated pectin and a change in pectin nanostructure in the cell wall .

Transport and Distribution

The transport and distribution of Calcium L-Aspartate Hydrochloride within cells and tissues involve various transporters or binding proteins. It can also have effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of Calcium L-Aspartate Hydrochloride and its effects on activity or function can be influenced by various factors. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of L-Aspartic Acid Calcium Salt Hydrochloride typically involves the reaction of calcium salts with (2S)-2-aminobutanedioic acid in the presence of hydrochloric acid. The reaction conditions often include controlled temperatures and pH levels to ensure the proper formation of the compound.

Industrial Production Methods

Industrial production of L-Aspartic Acid Calcium Salt Hydrochloride may involve large-scale chemical reactors where calcium salts and (2S)-2-aminobutanedioic acid are combined under optimized conditions. The process may include steps such as purification and crystallization to obtain the final product in a pure form.

化学反应分析

Types of Reactions

L-Aspartic Acid Calcium Salt Hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different products.

Reduction: It can also undergo reduction reactions, often involving reducing agents.

Substitution: The compound can participate in substitution reactions where one part of the molecule is replaced by another group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids, while reduction may produce amines or other reduced forms of the compound.

相似化合物的比较

Similar Compounds

Calcium gluconate: Used as a calcium supplement and in medical treatments.

Calcium chloride: Commonly used in food processing and as a de-icing agent.

Calcium carbonate: Widely used as a dietary supplement and in industrial applications.

Uniqueness

L-Aspartic Acid Calcium Salt Hydrochloride is unique due to its specific combination of calcium ions with (2S)-2-aminobutanedioate and hydrochloride, which may offer distinct advantages in terms of bioavailability and specific applications in scientific research and industry.

属性

IUPAC Name |

calcium;(2S)-2-aminobutanedioate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO4.Ca.ClH/c5-2(4(8)9)1-3(6)7;;/h2H,1,5H2,(H,6,7)(H,8,9);;1H/q;+2;/p-2/t2-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUUAAIHWKUJNKC-JIZZDEOASA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)[O-])N)C(=O)[O-].Cl.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)[O-])N)C(=O)[O-].Cl.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6CaClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10747055 | |

| Record name | Calcium (2S)-2-aminobutanedioate--hydrogen chloride (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10747055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92533-40-9 | |

| Record name | Calcium (2S)-2-aminobutanedioate--hydrogen chloride (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10747055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

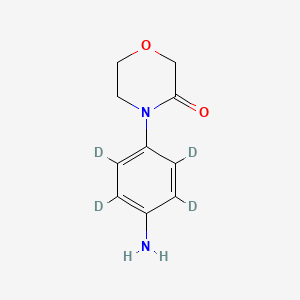

![4-[4-[(5S)-5-(Aminomethyl)-2-oxo-3-oxazolidinyl]phenyl]-3-morpholinone-d4](/img/structure/B589491.png)